N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
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Overview
Description
N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a phenoxymethyl group, a 1,2,3-triazole ring, and an azetidine-1-carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne precursor under mild conditions with a copper catalyst.
Introduction of the phenoxymethyl group: This step involves the reaction of the triazole intermediate with a phenoxymethyl halide, typically in the presence of a base such as potassium carbonate, to form the desired phenoxymethyl-substituted triazole.
Azetidine ring formation: The azetidine ring can be introduced via a cyclization reaction involving an appropriate precursor, such as a haloamide, under basic conditions.
Final coupling: The cyclopentyl group is introduced through a coupling reaction, often using a cyclopentylamine derivative and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction, automated synthesis platforms for high-throughput screening, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenoxy radicals or quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxymethyl group, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Phenoxy radicals, quinone derivatives.
Reduction: Reduced triazole or azetidine derivatives.
Substitution: Various substituted triazole or azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other proteins.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to biological targets. The phenoxymethyl group may contribute to the compound’s lipophilicity, aiding in membrane permeability and bioavailability. The azetidine ring can provide conformational rigidity, influencing the overall binding conformation of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carboxamide
- N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
Uniqueness
N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide stands out due to the presence of the phenoxymethyl group, which can significantly influence its biological activity and interaction with molecular targets. The combination of the triazole ring and azetidine ring provides a unique scaffold that can be exploited for the development of new therapeutic agents.
Properties
IUPAC Name |
N-cyclopentyl-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(19-14-6-4-5-7-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-8-2-1-3-9-17/h1-3,8-10,14,16H,4-7,11-13H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPNKWAHVDJGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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